

Selectivity profile of ZK756326 dihydrochloride against other chemokine receptors.

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: ZK756326 dihydrochloride

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Selectivity Profile of ZK756326 Dihydrochloride: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity profile of **ZK756326 dihydrochloride** against other chemokine receptors and alternative compounds. The information is compiled from publicly available experimental data to assist researchers in evaluating its suitability for their studies.

ZK756326 is a nonpeptide agonist for the C-C chemokine receptor 8 (CCR8).[1] Understanding its selectivity is crucial for interpreting experimental results and predicting potential off-target effects.

Quantitative Selectivity Profile of ZK756326

ZK756326 demonstrates notable selectivity for the human and mouse CCR8 receptors. While highly selective against a range of other chemokine receptors, it exhibits some activity at certain serotonergic and adrenergic receptors.



Target Receptor	Ligand Displaced	Potency (IC50)	Selectivity vs.	Notes
Human CCR8	I-309 (CCL1)	1.8 μΜ	-	Primary Target
Mouse CCR8	I-309 (CCL1)	2.6 μΜ	0.69-fold	Active at mouse ortholog
CCR4	-	No Activity	>28-fold	Highly Selective
CXCR3	-	No Activity	>28-fold	Highly Selective
CXCR4	-	No Activity	>28-fold	Highly Selective
CCR5	-	No Activity	>28-fold	Highly Selective
5-HT1A	-	5.4 μΜ	0.33-fold	Less Selective
5-HT2B	-	4.4 μΜ	0.41-fold	Less Selective
5-HT2C	-	34.8 μΜ	0.05-fold	Less Selective
5-HT5A	-	16 μΜ	0.11-fold	Less Selective
5-HT6	-	5.9 μΜ	0.31-fold	Less Selective
α2A Adrenergic	-	<20 μΜ	~0.09-fold	Less Selective
Other GPCRs	-	>50 μM	<0.036-fold	Tested against a panel of 26 other GPCRs.

Comparison with Alternative CCR8 Modulators

Several antagonists targeting CCR8 have been developed, often demonstrating higher potency and selectivity compared to the agonist ZK756326.



Compound	Modality	Potency	Selectivity Profile
ZK756326	Agonist	IC50 = 1.8 μM (hCCR8 Binding)	>28-fold vs other GPCRs; less selective against 5-HT and α2A receptors.[1]
IPG7236	Antagonist	IC50 = 8.44 nM (CCL1-induced signaling)[2][3]	Described as a potent and highly selective CCR8 antagonist.[4]
NS-15	Antagonist	Ki = 1.6 nM (Binding Assay)[2][6]	At least 300-fold selectivity versus other GPCRs, including other chemokine receptors.
SB-649701	Antagonist	pIC50 = 7.7 (Calcium Release Assay)	At least 100-fold selectivity against other GPCRs.[2][6][7]

Experimental Protocols

The characterization of ZK756326 and other CCR8 modulators relies on a standard set of in vitro assays.

Radioligand Binding Assay

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the receptor, allowing for the determination of the compound's binding affinity (Ki).

- Objective: To determine the binding affinity (Ki or IC50) of a test compound for CCR8.
- Materials:
 - Cell membranes from a cell line overexpressing human CCR8.



- Radioligand (e.g., 125I-CCL1).
- Test compound (e.g., ZK756326) at various concentrations.
- Assay Buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).
- Glass fiber filters.
- Scintillation counter.

Procedure:

- Incubation: Cell membranes, radioligand, and the test compound are incubated together in the assay buffer to allow binding to reach equilibrium.
- Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate bound from unbound radioligand.
- Washing: Filters are washed multiple times with ice-cold wash buffer to remove nonspecifically bound radioligand.
- Counting: The radioactivity retained on the filters is measured using a scintillation counter.
- Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures a compound's ability to act as an agonist (stimulate) or antagonist (inhibit) of G-protein-coupled receptor signaling by measuring changes in intracellular calcium levels.

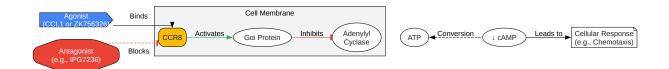
- Objective: To determine the functional potency (EC50 or IC50) of a compound in modulating CCR8 signaling.
- Materials:



- A cell line expressing human CCR8 (e.g., U87 MG cells).
- A calcium-sensitive fluorescent dye (e.g., Calcium 3).
- Assay buffer (e.g., Hanks' balanced salts solution with HEPES).
- CCR8 agonist (e.g., CCL1) for antagonist testing.
- Test compound.
- A fluorescence plate reader (e.g., FLIPR).
- Procedure:
 - Cell Plating: Cells are plated in a multi-well plate and cultured.
 - Dye Loading: Cells are loaded with a calcium-sensitive dye.
 - Compound Addition: The plate is placed in a fluorescence reader. For antagonist testing, the test compound is added first. For agonist testing, the test compound (e.g., ZK756326) is added directly.
 - Agonist Challenge (for antagonist mode): After a brief incubation with the antagonist, a
 CCR8 agonist (CCL1) is added to stimulate the receptor.
 - Data Acquisition: The fluorescence intensity is measured over time. An increase in fluorescence indicates a rise in intracellular calcium.
 - Data Analysis: The change in fluorescence is calculated. For agonists, EC50 values are determined from dose-response curves. For antagonists, the percent inhibition of the agonist response is plotted to determine IC50 values.

Visualizations CCR8 Signaling Pathway

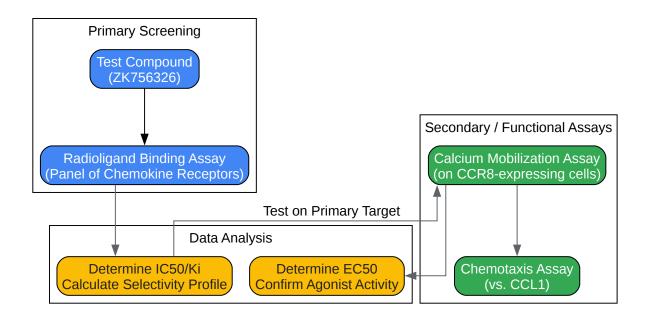




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Caption: Simplified CCR8 signaling cascade upon agonist binding.

Experimental Workflow for Selectivity Profiling



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Caption: Workflow for determining the selectivity and functional activity of a compound.



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- To cite this document: BenchChem. [Selectivity profile of ZK756326 dihydrochloride against other chemokine receptors.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1139076#selectivity-profile-of-zk756326-dihydrochloride-against-other-chemokine-receptors]

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